L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]-
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Overview
Description
L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- is a synthetic derivative of the amino acid L-lysine. This compound is characterized by the presence of a sulfonyl group attached to the lysine’s N6 position and a phenylmethoxycarbonyl group at the N2 position. These modifications enhance its chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- typically involves multiple steps:
Protection of the Amino Group: The amino group of L-lysine is protected using a suitable protecting group, such as the benzyloxycarbonyl (Cbz) group.
Sulfonylation: The protected lysine undergoes sulfonylation at the N6 position using 4-methylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Deprotection: The protecting group is removed under acidic or hydrogenation conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include:
Large-scale protection and deprotection: Using automated systems to handle large volumes of reagents.
Efficient purification: Employing techniques like crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The phenylmethoxycarbonyl group can be reduced to yield the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of substituted lysine derivatives.
Scientific Research Applications
L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of protein modifications and enzyme interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The sulfonyl and phenylmethoxycarbonyl groups enhance its binding affinity to enzymes and proteins, modulating their activity. These interactions can influence various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N6-Benzoyl-L-lysine: Similar structure but with a benzoyl group instead of a sulfonyl group.
N2-[(Phenylmethoxy)carbonyl]-L-lysine: Lacks the sulfonyl group, affecting its reactivity and binding properties.
Uniqueness
L-Lysine,N6-[(4-methylphenyl)sulfonyl]-N2-[(phenylmethoxy)carbonyl]- is unique due to the combination of the sulfonyl and phenylmethoxycarbonyl groups, which confer distinct chemical and biological properties. This dual modification enhances its utility in various applications compared to similar compounds.
Properties
IUPAC Name |
(2S)-6-[(4-methylphenyl)sulfonylamino]-2-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6S/c1-16-10-12-18(13-11-16)30(27,28)22-14-6-5-9-19(20(24)25)23-21(26)29-15-17-7-3-2-4-8-17/h2-4,7-8,10-13,19,22H,5-6,9,14-15H2,1H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLJTFYIMBJHBB-IBGZPJMESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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